5-Morpholinopicolinic acid

Description

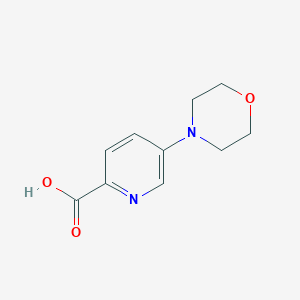

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-2-1-8(7-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXNPUFRQXPBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729011 | |

| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072103-29-7 | |

| Record name | 5-(4-Morpholinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072103-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Morpholinopicolinic Acid: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Morpholinopicolinic acid (CAS No. 1072103-29-7), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes core chemical data, a robust synthetic protocol, and expert insights into its strategic application in the design of novel therapeutics.

Core Compound Identification and Properties

This compound, also known as 5-(morpholin-4-yl)pyridine-2-carboxylic acid, is a bifunctional molecule incorporating a picolinic acid scaffold and a morpholine moiety. This unique combination imparts desirable physicochemical properties that are highly sought after in modern drug design.

Chemical and Physical Data

The inherent properties of a building block are critical determinants of its utility in a synthetic workflow and the characteristics of the final active pharmaceutical ingredient (API). While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. The stability and predicted boiling point suggest good thermal stability under standard laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 1072103-29-7 | , |

| Molecular Formula | C₁₀H₁₂N₂O₃ | , |

| Molecular Weight | 208.21 g/mol | , |

| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg (Predicted) | ,[1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available | |

| Appearance | Not available (Typically an off-white solid) | |

| Chemical Stability | Stable under recommended storage conditions |

Synthesis of this compound: A Validated Approach

While specific proprietary syntheses may exist, the construction of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of pyridine chemistry and offers high yields and predictability.[2] The rationale for selecting this method is its efficiency and the commercial availability of the starting materials, 5-bromopicolinic acid and morpholine.

The pyridine ring, while aromatic, is electron-deficient, which facilitates nucleophilic attack, particularly when a halogen is present at an activated position (ortho or para to the ring nitrogen).[3] The reaction with a secondary amine like morpholine proceeds via an addition-elimination mechanism, forming a transient Meisenheimer-like intermediate before the halide is eliminated to restore aromaticity.[4]

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of this compound from commercially available precursors.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure grounded in established principles of nucleophilic aromatic substitution on heterocyclic systems.

Materials:

-

5-Bromopicolinic acid (1.0 eq)

-

Morpholine (≥ 3.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable slurry. Add morpholine (≥ 3.0 eq). Causality Note: Using excess morpholine serves as both the nucleophile and a solvent, driving the reaction to completion. Potassium carbonate acts as a base to neutralize the HBr formed in situ, preventing protonation of the morpholine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

-

Workup - Acidification: Slowly acidify the aqueous mixture with 1 M HCl to a pH of ~4-5. The product should precipitate as a solid. Causality Note: The carboxylic acid is soluble as its carboxylate salt under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate, while also protonating excess morpholine to keep it in the aqueous phase.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and morpholine hydrochloride.

-

Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.

Strategic Application in Drug Discovery

This compound is not typically an API itself but rather a high-value scaffold. Its utility stems from the synergistic combination of its two core motifs, which address common challenges in drug development such as solubility, metabolic stability, and target engagement.

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[5] Its inclusion in a drug candidate is a deliberate choice to modulate key pharmacokinetic properties:

-

Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve aqueous solubility—a critical factor for oral bioavailability.[6]

-

Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Physicochemical Profile: As a non-basic, polar amine, it improves the overall polarity of a molecule without introducing a formal charge at physiological pH, helping to navigate the complex property space required for cell permeability and low clearance.[6]

The Picolinic Acid Scaffold

Picolinic acid and its derivatives are important structural units in many biologically active compounds.

-

Chelating Agent: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a powerful bidentate chelating site for metal ions. This is relevant for designing inhibitors of metalloenzymes.

-

Synthetic Handle: The carboxylic acid provides a crucial attachment point for further chemical elaboration, such as amide bond formation, to connect the scaffold to other pharmacophores or linkers, for instance in the development of PROTACs (PROteolysis TArgeting Chimeras).[6]

Integrated Scaffold Strategy

The value of this compound lies in its pre-packaged combination of these features. It provides medicinal chemists with a building block that already has a "solubility tag" (morpholine) and a versatile "synthetic handle" (carboxylic acid) on a rigid aromatic core.

Caption: Functionalization vectors of the this compound scaffold.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. By combining the favorable pharmacokinetic attributes of the morpholine moiety with the versatile synthetic and chelating properties of the picolinic acid scaffold, it provides a valuable starting point for the synthesis of complex and potent therapeutic agents. The robust and accessible synthetic route further enhances its utility for researchers and drug development professionals.

References

- 1. 1072103-29-7|this compound|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

synthesis of 5-Morpholinopicolinic acid starting materials

An In-Depth Technical Guide to the Synthesis of 5-Morpholinopicolinic Acid from Core Starting Materials

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique scaffold, featuring a pyridine carboxylic acid core functionalized with a morpholine moiety, imparts desirable physicochemical properties to target molecules, influencing their solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. As a senior application scientist, this document is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

The synthesis of this target molecule is most effectively approached through a convergent strategy, typically involving the preparation of an activated picolinic acid intermediate followed by the introduction of the morpholine group. The most robust and widely employed pathway relies on a halogenated pyridine precursor, which is subsequently oxidized and coupled with morpholine. This guide will primarily detail this Halogenation-Oxidation-Substitution (HOS) pathway, while also exploring state-of-the-art alternatives like the Buchwald-Hartwig amination for the crucial C-N bond formation step.

Part 1: The Halogenation-Oxidation-Substitution (HOS) Pathway

The HOS pathway is a logical and field-proven sequence for constructing this compound. The strategy involves three core transformations:

-

Halogenation: Introduction of a bromine atom at the 5-position of a pyridine ring to act as a leaving group.

-

Oxidation: Conversion of a methyl group at the 2-position into a carboxylic acid.

-

Substitution: Replacement of the bromine atom with morpholine via nucleophilic aromatic substitution or a related cross-coupling reaction.

This multi-step approach is advantageous because the starting materials are readily available and the reaction conditions for each step are well-established and scalable.

Caption: Overall workflow of the Halogenation-Oxidation-Substitution (HOS) pathway.

Step 1.1: Synthesis of 5-Bromo-2-methylpyridine

The initial step involves the regioselective bromination of 2-methylpyridine (also known as 2-picoline). The electron-donating nature of the methyl group and the inherent electronics of the pyridine ring direct electrophilic substitution primarily to the 3- and 5-positions. Under carefully controlled conditions, the 5-bromo isomer can be obtained as the major product.

Causality of Experimental Choice: Direct bromination is often preferred for its operational simplicity. The reaction typically employs elemental bromine, sometimes under irradiation or with a Lewis acid catalyst, to generate the electrophilic bromine species. An alternative route involves a Sandmeyer-type reaction starting from 5-amino-2-methylpyridine.[1] While this multi-step process (amination → diazotization → bromination) offers excellent regioselectivity, it is more complex and involves handling potentially unstable diazonium salts, making direct bromination a more common choice for large-scale synthesis.

Experimental Protocol: Direct Bromination of 2-Methylpyridine

-

Setup: To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a tail gas absorption device (to neutralize HBr fumes), add 2-methylpyridine.

-

Reaction: Heat the 2-methylpyridine to 150°C.

-

Bromine Addition: Slowly add elemental bromine dropwise under the irradiation of a 150W tungsten lamp. The rate of addition should be controlled to maintain the reaction temperature between 145-150°C and to allow the bromine color to fade before adding more.

-

Completion: After the addition is complete, continue to stir the mixture at 150°C for an additional 15 minutes.

-

Workup: Cool the reaction mixture. Add ethanol to the flask and stir until the crude product is fully dispersed. The solid product can be collected by filtration.

-

Purification: The crude solid is dissolved in a hot mixed solvent of ethanol and ethyl acetate, allowed to cool, and the precipitated crystals are collected by filtration and dried to yield pure 5-bromo-2-methylpyridine.

Step 1.2: Oxidation to 5-Bromopicolinic Acid

With the brominated intermediate in hand, the next critical step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[2][3]

Causality of Experimental Choice: The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. KMnO₄ is chosen for its high reactivity and relatively low cost. The reaction is typically performed in water, which serves as a green solvent.[2] The key to a successful and safe oxidation is controlling the exothermicity of the reaction. This is achieved by heating the initial solution to a specific temperature (e.g., 80°C) and then adding the KMnO₄ in portions, allowing the heat from the reaction to maintain the desired temperature range (85-90°C).[2] This batch-wise addition prevents a runaway reaction.

Experimental Protocol: KMnO₄ Oxidation of 5-Bromo-2-methylpyridine [2][3]

-

Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 5-bromo-2-methylpyridine and water.

-

Heating: Heat the stirred mixture to 80°C.

-

Oxidant Addition: Begin adding solid potassium permanganate in small portions over several hours. The molar ratio of 5-bromo-2-methylpyridine to KMnO₄ is typically between 1:2 and 1:3.[2] The reaction temperature should be maintained between 85-90°C by the exothermic reaction and external heating if necessary.

-

Reaction Time: Continue stirring for 60 to 100 minutes after the final addition of KMnO₄.[2]

-

Workup: Upon completion, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Isolation: Cool the filtrate and carefully adjust the pH to 4-5 with concentrated hydrochloric acid.[3] The desired 5-bromopicolinic acid will precipitate as a white solid.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for higher purity.[4]

Table 1: Representative Reaction Parameters for Oxidation

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methylpyridine | [2] |

| Oxidant | Potassium Permanganate (KMnO₄) | [2] |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5 | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | 85-90 °C | [2] |

| Reaction Time | 90 min | [2] |

| Yield | ~87% | [4] |

Step 1.3: Introduction of the Morpholine Moiety

This final step involves the formation of the C-N bond between the picolinic acid core and morpholine. This can be accomplished via two primary methods: classical Nucleophilic Aromatic Substitution (SₙAr) or the more modern Palladium-catalyzed Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of heterocyclic chemistry.[5] The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylic acid group, which activates the ring towards nucleophilic attack. The bromine atom at the 5-position serves as a good leaving group.

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the final product. The reaction is typically performed at elevated temperatures in the presence of a base to neutralize the HBr formed.

Caption: Simplified workflow for the SₙAr mechanism.

Experimental Protocol: SₙAr Reaction with Morpholine

-

Setup: In a sealed reaction vessel, combine 5-bromopicolinic acid, an excess of morpholine (which can also act as the solvent), and a suitable base (e.g., K₂CO₃ or another non-nucleophilic base). A high-boiling polar aprotic solvent like DMSO or NMP can also be used.

-

Reaction: Heat the mixture with stirring to a temperature typically ranging from 100°C to 150°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water.

-

Isolation: Acidify the aqueous solution with HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification if necessary.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It often proceeds under milder conditions than SₙAr and exhibits a broader substrate scope, making it a valuable modern alternative.[8]

Mechanism Rationale: This reaction involves a complex catalytic cycle. Briefly, an active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 5-bromopicolinic acid. The resulting Pd(II) complex then coordinates with morpholine. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine [9]

-

Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopicolinic acid, morpholine (1.2-1.5 equivalents), a palladium source (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[9]

-

Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture with stirring to 80-110°C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Part 2: Alternative Synthetic Approaches

While the HOS pathway is highly effective, other routes utilizing different starting materials exist. One notable alternative begins with the nitration of a picolinic acid precursor.

-

5-Nitropicolinic Acid as a Precursor: Picolinic acid N-oxide can be nitrated to form 4-nitropicolinic acid N-oxide, which can then be further manipulated.[10] Direct nitration can also yield 5-nitropicolinic acid.[11] The nitro group can serve as a leaving group for nucleophilic substitution, although it is generally less reactive than halogens. Alternatively, the nitro group can be reduced to an amino group using catalytic hydrogenation (e.g., H₂ with Pd/C).[12] This forms 5-aminopicolinic acid,[13] a versatile intermediate that can be further functionalized. However, converting the amino group back into a suitable leaving group for substitution with morpholine adds complexity to the overall synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the Halogenation-Oxidation-Substitution (HOS) pathway, starting from readily available 2-methylpyridine. This strategy offers high yields, operational simplicity, and scalability. The key steps—regioselective bromination, robust KMnO₄ oxidation, and efficient C-N bond formation—are well-documented and understood. For the final substitution step, researchers have the choice between traditional SₙAr, which is effective but may require high temperatures, and the modern Buchwald-Hartwig amination, which provides a milder, more versatile catalytic alternative. The choice between these methods will depend on factors such as available equipment, scale, and the specific requirements of the target application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important heterocyclic building block.

References

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. 5-Nitropicolinic acid | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

Elucidating the In Vitro Mechanism of Action of 5-Morpholinopicolinic Acid: A Guide for Target Validation and Mechanistic Characterization

An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the in vitro mechanism of action of 5-Morpholinopicolinic acid. Given its structural class, this molecule is hypothesized to be a modulator of the prostaglandin synthesis pathway. This document outlines a systematic, multi-tiered approach, moving from initial target identification to detailed kinetic analysis and cellular validation, ensuring a robust and scientifically sound elucidation of its biological function.

Introduction: The Prostaglandin Pathway and the H-PGDS Hypothesis

The prostaglandin synthesis pathway is a critical cascade in human physiology, responsible for producing lipid mediators that govern inflammation, immune responses, and other key processes.[1] The pathway begins with the release of arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into the unstable intermediate Prostaglandin H2 (PGH2).[2] From this branch point, specific synthases create different prostaglandins. One such key enzyme is Hematopoietic Prostaglandin D Synthase (H-PGDS), which isomerizes PGH2 to Prostaglandin D2 (PGD2).[3] PGD2 is a potent mediator implicated in allergic diseases like asthma and inflammatory responses, making H-PGDS a significant therapeutic target.[4]

This compound is a novel small molecule whose mechanism of action has not been widely reported. Based on its picolinic acid scaffold, a motif present in other known enzyme inhibitors, we hypothesize that its primary molecular target is H-PGDS. This guide presents a logical, field-proven workflow to rigorously test this hypothesis and define its precise inhibitory mechanism.

Part 1: Primary Target Identification and Validation

The foundational step in characterizing any new chemical entity is to unequivocally demonstrate its interaction with the intended molecular target. This section details a two-pronged approach to first measure the compound's effect on the enzyme's catalytic function and then confirm direct physical binding.

Methodology 1: Direct Enzymatic Inhibition Assay

Causality: The most direct test of the hypothesis is to determine if this compound can inhibit the enzymatic activity of purified, recombinant H-PGDS. A common and reliable method for monitoring H-PGDS activity involves its glutathione-S-transferase (GST) activity, using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which is suitable for high-throughput screening.[5]

-

Reagent Preparation:

-

Prepare a stock solution of 10 mM this compound in DMSO.

-

Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Prepare recombinant human H-PGDS solution (e.g., 1 µg/mL in Assay Buffer).

-

Prepare substrate solutions: 100 mM Glutathione (GSH) in water and 100 mM CDNB in ethanol.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of this compound serial dilutions (in DMSO) to appropriate wells. For control wells, add 2 µL of DMSO.

-

Add 176 µL of Assay Buffer to all wells.

-

Add 10 µL of the H-PGDS enzyme solution to all wells except the "no enzyme" blank.

-

Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of GSH solution followed immediately by 2 µL of CDNB solution.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of increase corresponds to the formation of the GSH-DNB conjugate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Normalize the data to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Methodology 2: Target Binding Confirmation

Causality: While an inhibition assay demonstrates functional modulation, a binding assay confirms a direct physical interaction between the compound and the target protein. This is a critical self-validating step. A fluorescence polarization (FP) competitive binding assay is an excellent method that measures the displacement of a fluorescently labeled ligand from the protein by the test compound.[6]

-

Reagent Preparation:

-

FP Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20.

-

Prepare a fluorescent probe (a known H-PGDS ligand conjugated to a fluorophore) at a 2X working concentration.

-

Prepare recombinant H-PGDS at a 2X working concentration.

-

Prepare a serial dilution of this compound at a 4X working concentration.

-

-

Assay Procedure (384-well, low-volume black plate):

-

Add 5 µL of the 4X this compound dilutions or DMSO control to the wells.

-

Add 10 µL of the 2X H-PGDS solution.

-

Add 5 µL of the 2X fluorescent probe solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The displacement of the fluorescent probe by the compound will result in a decrease in the FP signal.

-

Plot the FP signal against the log concentration of this compound to determine the binding IC50.

-

Experimental Workflow: Target Validation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Morpholinopicolinic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 5-Morpholinopicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and detailed historical account of this molecule are not extensively documented in publicly available literature, its structural motifs—a picolinic acid core and a morpholine substituent—are well-established pharmacophores. This guide will, therefore, delve into the synthesis, chemical properties, and potential biological applications of this compound, grounded in the broader context of its constituent chemical moieties.

Introduction: The Convergence of Two Privileged Scaffolds

This compound emerges from the strategic combination of two molecular fragments that have independently demonstrated significant utility in the development of bioactive agents: the picolinic acid scaffold and the morpholine ring.

Picolinic Acid: A pyridine-2-carboxylic acid, this scaffold is a well-known chelating agent for various metal ions and serves as a foundational structure for numerous pharmaceuticals and agricultural chemicals.[1][2] Its derivatives have been explored for a wide range of biological activities, including as herbicides, and for their potential in treating neurological disorders.[3][4][5] The nitrogen atom and the carboxylic acid group in a 1,2-relationship on the pyridine ring are key to its chemical reactivity and biological interactions.

Morpholine: This saturated heterocycle is a common building block in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical properties. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6] Its weak basicity and conformational flexibility allow it to engage in various intermolecular interactions, contributing to the overall efficacy of a drug molecule.[6]

The amalgamation of these two scaffolds in this compound suggests a molecule designed with intent, likely to leverage the beneficial properties of both components.

Synthesis and Chemical Characterization

While a definitive, seminal publication on the synthesis of this compound is not readily identifiable, its preparation can be approached through established synthetic methodologies for picolinic acid derivatives. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the nucleophilic aromatic substitution (SNAr) on a suitably activated picolinic acid precursor.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Morpholinopicolinonitrile

-

To a solution of 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile or 5-chloropicolinonitrile) (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-morpholinopicolinonitrile.

Step 2: Hydrolysis to this compound

-

Dissolve the 5-morpholinopicolinonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and water.

-

Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) to the solution.

-

Heat the reaction mixture to reflux and monitor the hydrolysis of the nitrile group to a carboxylic acid by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If acidic hydrolysis was performed, adjust the pH to the isoelectric point of the amino acid to precipitate the product. If basic hydrolysis was used, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1072103-29-7 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous solutions, particularly at acidic or basic pH. |

Potential Biological Activities and Applications

The structural features of this compound suggest several potential areas of biological activity, drawing parallels from related compounds found in the scientific and patent literature.

Central Nervous System (CNS) Activity

The incorporation of a morpholine moiety is a common strategy in the design of CNS-active drugs.[6] Morpholine can improve blood-brain barrier permeability, a critical factor for drugs targeting the CNS. Picolinic acid derivatives have also been investigated for their effects on neurological pathways.[5] Therefore, this compound could be a candidate for exploring treatments for a variety of CNS disorders.

Diagram of Potential CNS-Related Mechanisms:

Caption: Potential pathway for CNS activity of this compound.

Herbicidal and Plant Growth Regulatory Activity

Picolinic acid derivatives are a well-established class of herbicides.[3][4] They often act as synthetic auxins, disrupting plant growth processes. The substitution at the 5-position of the picolinic acid ring can significantly influence the herbicidal activity and selectivity. The morpholine group could modulate the compound's uptake and translocation within the plant.

Metal Chelation and Coordination Chemistry

Picolinic acid and its derivatives are excellent chelating agents for a variety of metal ions.[1][2] This property is crucial for their biological activity in some cases, as they can influence the homeostasis of essential metal ions or be used to deliver metal ions for therapeutic or diagnostic purposes. This compound could form stable complexes with metal ions, a property that could be exploited in various applications, from medicinal chemistry to materials science.

Future Directions and Conclusion

This compound stands as a molecule with significant, yet largely unexplored, potential. Its rational design, combining the favorable attributes of picolinic acid and morpholine, makes it a compelling candidate for further investigation in several scientific domains. Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full analytical characterization of this compound.

-

Biological Screening: Systematic screening of the compound for a wide range of biological activities, including CNS effects, herbicidal properties, and antimicrobial activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to understand the contribution of each structural component to its biological activity.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-Morpholinopicolinic Acid and its Derivatives: A Technical Guide to Unleashing Biological Potential

Foreword: A New Frontier in Picolinate Chemistry

For decades, the picolinic acid scaffold has served as a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with diverse biological activities. However, the strategic incorporation of a morpholine moiety at the 5-position of the picolinic acid ring system has opened up a new and exciting frontier in drug discovery. This guide delves into the burgeoning field of 5-morpholinopicolinic acid and its derivatives, offering a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthetic intricacies, dissect the nascent understanding of their biological potential, and provide a forward-looking perspective on their application in modern therapeutics. While the body of public-domain research on this specific scaffold is still emerging, this guide will synthesize available data with established principles of medicinal chemistry to provide a robust framework for future investigation.

The Strategic Importance of the Morpholine-Picolinic Acid Conjugate

The amalgamation of a morpholine ring with a picolinic acid core is a deliberate and strategic choice in molecular design. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1][2] Its tertiary amine function can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.

Picolinic acid, a bidentate chelating agent, is known to interact with a variety of metalloenzymes and receptors. The carboxylic acid and the pyridine nitrogen can form stable complexes with metal ions, a property that has been exploited in the development of various therapeutic agents. The combination of these two pharmacophores in this compound creates a unique chemical entity with the potential for novel biological activities. While specific data on this compound is limited, the broader class of morpholine-containing heterocycles has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5]

Navigating the Synthetic Landscape

The synthesis of this compound and its derivatives is a key step in unlocking their therapeutic potential. While specific, detailed public-domain protocols for the parent acid are not extensively documented, established synthetic methodologies for substituted pyridines can be logically applied.

Core Synthesis of this compound

A plausible and efficient synthetic route to the core this compound scaffold can be conceptualized through nucleophilic aromatic substitution (SNAr) on a suitably activated picolinic acid precursor.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Conceptual):

-

Step 1: Synthesis of 5-Morpholinopicolinonitrile.

-

To a solution of a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) in an appropriate solvent (e.g., dioxane or toluene), add morpholine.

-

In the case of a Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added.

-

The reaction mixture is heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

-

-

Step 2: Hydrolysis to this compound.

-

The purified 5-morpholinopicolinonitrile is subjected to hydrolysis. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH) conditions.

-

The reaction mixture is heated to reflux for several hours until the nitrile group is completely converted to a carboxylic acid.

-

The pH of the solution is then adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

-

Derivatization Strategies

The carboxylic acid and the pyridine ring of this compound offer multiple avenues for derivatization to explore structure-activity relationships (SAR).

-

Amide and Ester Formation: The carboxylic acid can be readily converted to a wide range of amides and esters using standard coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for the introduction of diverse functional groups to probe interactions with biological targets.

-

Modifications of the Pyridine Ring: Further functionalization of the pyridine ring, if desired, would likely require more complex multi-step synthetic sequences starting from more elaborately substituted pyridine precursors.

Unveiling the Biological Potential: A Landscape of Possibilities

While direct biological data for this compound is scarce in the public domain, we can infer its potential by examining the activities of structurally related compounds and the broader class of morpholine derivatives.

Anticancer Activity

A significant body of research highlights the anticancer potential of morpholine-containing compounds.[5][6] These derivatives have been shown to target various cancer-related pathways. For instance, a series of quinoline-5-sulfonamides, which also feature a heterocyclic core, have demonstrated anticancer activity by influencing the expression of cell cycle regulators like p53 and p21, and apoptosis-related genes such as BCL-2 and BAX.[7][8] Given that the picolinic acid scaffold can also contribute to antiproliferative effects, it is plausible that this compound derivatives could exhibit potent anticancer activity.

Potential Anticancer Mechanisms to Investigate:

-

Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors.[3] The nitrogen atom can act as a key hydrogen bond acceptor in the hinge region of the kinase active site. Screening this compound derivatives against a panel of cancer-related kinases would be a logical first step.

-

Induction of Apoptosis: Many successful anticancer agents exert their effects by inducing programmed cell death. Investigating the ability of these compounds to trigger apoptotic pathways in cancer cell lines is a critical area of study.

-

Cell Cycle Arrest: Compounds that can halt the cell cycle at specific checkpoints can prevent the proliferation of cancer cells. Flow cytometry analysis can be employed to determine the effect of these derivatives on the cell cycle distribution of cancer cells.

Antimicrobial Activity

Morpholine derivatives have also shown promise as antimicrobial agents.[4][9] The morpholine ring can be found in several antifungal and antibacterial drugs. The ability of picolinic acid to chelate metal ions essential for microbial growth suggests a potential synergistic effect when combined with the morpholine scaffold.

Key Areas for Antimicrobial Evaluation:

-

Antibacterial Screening: Testing against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, is essential.

-

Antifungal Screening: Evaluation against common fungal pathogens would help to determine the spectrum of activity.

-

Mechanism of Action Studies: Investigating the potential mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity, will be crucial for further development.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of this compound and its derivatives, a series of well-defined experimental protocols should be employed.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

While a detailed SAR for this compound derivatives is yet to be established, some general principles from related compound classes can guide future design efforts.

Hypothetical SAR Exploration:

Caption: Potential avenues for SAR exploration of the this compound scaffold.

Future Perspectives:

The field of this compound and its derivatives is ripe for exploration. The initial conceptual framework presented here provides a launchpad for more intensive research. The following are key areas that warrant immediate attention:

-

Systematic Synthesis and Library Generation: The synthesis of a diverse library of derivatives with systematic variations at the carboxylic acid, pyridine ring, and morpholine moiety is paramount to establishing a robust SAR.

-

Broad Biological Screening: Comprehensive screening against a wide panel of cancer cell lines, bacterial and fungal strains, and a battery of relevant enzymes (e.g., kinases, proteases) will be crucial to identify the most promising biological activities.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level. This will involve target identification and validation, as well as pathway analysis.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic combination of the pharmacologically privileged morpholine ring and the versatile picolinic acid core presents a compelling starting point for the development of novel therapeutic agents. While the current body of specific data is limited, the foundational principles of medicinal chemistry and the known activities of related compound classes strongly suggest that this scaffold holds significant potential. This technical guide has aimed to provide a comprehensive and forward-looking framework to stimulate and guide future research in this exciting area. The systematic exploration of the synthesis, biological activity, and SAR of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of human diseases.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [ouci.dntb.gov.ua]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Scientist's Guide to the Structural Elucidation of 5-Morpholinopicolinic Acid

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of 5-Morpholinopicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid, templated approach in favor of a logical, data-driven narrative that mirrors the real-world process of molecular characterization. We will delve into the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC). Each section will not only present the expected data but also critically analyze the rationale behind the interpretation, grounding all claims in the foundational principles of spectroscopic analysis. This guide is built on the pillars of scientific integrity, providing self-validating protocols and citing authoritative sources to ensure a robust and educational resource.

Introduction: The Molecular Blueprint

This compound (C₁₀H₁₂N₂O₃) is a heterocyclic compound featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a morpholine moiety at the 5-position. Understanding the precise arrangement of these functional groups is paramount for predicting its chemical behavior, reactivity, and potential applications in fields such as medicinal chemistry and materials science. The structural elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our approach is to build the structure step-by-step, using each piece of spectral data to confirm specific structural features.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a novel or known compound follows a logical progression. We begin with techniques that provide broad, high-level information and progressively move to more detailed, specific analyses.

Caption: A top-down workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry is the initial and one of the most crucial steps, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol).

-

Injection: The sample is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Predicted Mass Spectrum

For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.21 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 208 . This peak confirms the molecular weight of the compound. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, consistent with the Nitrogen Rule.[1]

-

Key Fragmentation Patterns: The fragmentation pattern provides clues about the molecule's structure.

-

Loss of a Carboxyl Group (-COOH): A prominent fragment would be observed at m/z = 163 , corresponding to the loss of the carboxylic acid group (45 Da). This is a very common fragmentation pathway for carboxylic acids.[2]

-

Loss of Morpholine: Cleavage of the C-N bond between the pyridine ring and the morpholine ring can lead to fragments corresponding to the picolinic acid moiety or the morpholine ring itself.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring structure can also be observed.

-

Caption: Plausible fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The IR beam is passed through the crystal and interacts with the sample. The resulting spectrum of absorption versus wavenumber is recorded.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound is predicted to exhibit the following key absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300-2500 | Carboxylic Acid (O-H) | Stretch | Very broad band, indicative of H-bonding.[3][4] |

| 3000-2850 | C-H (Aliphatic) | Stretch | Sharp peaks from the morpholine ring.[5][6] |

| 1760-1690 | Carboxylic Acid (C=O) | Stretch | Strong, sharp absorption.[3][7] |

| 1600-1475 | C=C and C=N (Aromatic) | Stretch | Multiple bands characteristic of the pyridine ring. |

| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong absorption.[8] |

| 1320-1000 | C-O | Stretch | Strong bands from the carboxylic acid and morpholine ether linkage.[9][10] |

The presence of a very broad O-H stretch, a strong C=O stretch, and characteristic aromatic and amine absorptions provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity of atoms.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule.

| Chemical Shift (δ, ppm) | Carbon Type (Predicted) | Assignment |

| ~167.0 | Quaternary (C=O) | Carboxylic Acid |

| ~155.0 | Quaternary (C) | C2 (Pyridine) |

| ~148.0 | CH | C6 (Pyridine) |

| ~140.0 | Quaternary (C) | C5 (Pyridine) |

| ~125.0 | CH | C4 (Pyridine) |

| ~120.0 | CH | C3 (Pyridine) |

| ~66.0 | CH₂ | Morpholine (O-CH₂) |

| ~48.0 | CH₂ | Morpholine (N-CH₂) |

-

Interpretation: The spectrum is expected to show 8 distinct carbon signals, which is fewer than the 10 carbons in the molecular formula, indicating symmetry. The two O-CH₂ carbons in the morpholine ring are equivalent, as are the two N-CH₂ carbons. The downfield signal at ~167.0 ppm is characteristic of a carboxylic acid carbon. The signals between 120-155 ppm are typical for an aromatic pyridine ring.[11][12] The signals at ~66.0 and ~48.0 ppm are consistent with the carbons in a morpholine ring.[5][13]

¹H NMR Spectroscopy: Proton Environments and Neighbors

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~8.3 | d | 1H | H6 (Pyridine) |

| ~7.8 | dd | 1H | H4 (Pyridine) |

| ~7.5 | d | 1H | H3 (Pyridine) |

| ~3.8 | t | 4H | Morpholine (O-CH₂) |

| ~3.4 | t | 4H | Morpholine (N-CH₂) |

-

Interpretation:

-

The very downfield, broad singlet at ~13.0 ppm is characteristic of a carboxylic acid proton.

-

The three signals in the aromatic region (~7.5-8.3 ppm) correspond to the three protons on the substituted pyridine ring.[14][15] Their splitting patterns (doublet, doublet of doublets) will be crucial for determining their relative positions.

-

The two triplets at ~3.8 and ~3.4 ppm, each integrating to 4 protons, are characteristic of the two types of methylene groups in the morpholine ring, with the protons on the carbons adjacent to the oxygen being more deshielded.

-

2D-NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments, such as COSY and HSQC, are used to definitively establish the connectivity between protons and carbons.

A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

Expected Correlations:

-

A cross-peak between the signals at ~8.3 ppm (H6) and ~7.8 ppm (H4).

-

A cross-peak between the signals at ~7.8 ppm (H4) and ~7.5 ppm (H3).

-

A cross-peak between the morpholine protons at ~3.8 ppm and ~3.4 ppm.

-

An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.

-

Expected Correlations:

-

H6 (~8.3 ppm) will correlate with C6 (~148.0 ppm).

-

H4 (~7.8 ppm) will correlate with C4 (~125.0 ppm).

-

H3 (~7.5 ppm) will correlate with C3 (~120.0 ppm).

-

The morpholine protons at ~3.8 ppm will correlate with the carbon at ~66.0 ppm.

-

The morpholine protons at ~3.4 ppm will correlate with the carbon at ~48.0 ppm.

-

Caption: Assigned structure of this compound with predicted NMR shifts.

Conclusion: A Unified Structural Hypothesis

The convergence of data from mass spectrometry, IR spectroscopy, and a suite of NMR techniques provides an unambiguous structural assignment for this compound. Mass spectrometry confirms the molecular formula C₁₀H₁₂N₂O₃. IR spectroscopy identifies the key carboxylic acid, aromatic, and amine/ether functional groups. ¹³C and ¹H NMR provide the precise number and electronic environments of the carbon and hydrogen atoms, while 2D-NMR experiments definitively establish the connectivity of the molecular framework. This systematic, multi-technique approach ensures a high degree of confidence in the final elucidated structure, a critical foundation for any further research or development involving this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. testbook.com [testbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. researchgate.net [researchgate.net]

The Strategic Integration of the Morpholine-Aryl-Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide

Abstract

In medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, diverse biological targets, serving as fertile ground for the development of novel therapeutics. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated by medicinal chemists to enhance the physicochemical, pharmacokinetic, and pharmacodynamic properties of drug candidates.[1][2][3] When coupled with an aromatic carboxylic acid, such as picolinic acid, it forms a powerful pharmacophore—the morpholine-aryl-carboxylic acid core. This guide provides a technical exploration of this scaffold, with a conceptual focus on 5-morpholinopicolinic acid as a representative structure. We will dissect the synthetic strategies, structure-activity relationships (SAR), and profound impact on drug-like properties that make this structural motif a cornerstone of contemporary drug design for researchers, scientists, and drug development professionals.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The enduring prevalence of the morpholine ring in approved drugs and clinical candidates is not coincidental. Its utility stems from a unique combination of advantageous properties that address common challenges in drug development.[2]

Physicochemical and Pharmacokinetic Advantages

The morpholine moiety is often introduced to a lead compound to fine-tune its properties.[1] Its oxygen atom acts as a hydrogen bond acceptor, while the saturated, non-aromatic nature of the ring imparts a three-dimensional character to an otherwise flat molecule. Key advantages include:

-

Enhanced Aqueous Solubility: The polar ether oxygen and the basic nitrogen atom can improve a compound's solubility, which is often a critical hurdle for oral bioavailability.

-

Improved Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism, particularly compared to more labile aliphatic amines or other heterocyclic systems. This can lead to a longer half-life and an improved pharmacokinetic profile.[4]

-

Favorable ADME Profile: Compounds containing a morpholine ring often exhibit good absorption, distribution, metabolism, and excretion (ADME) properties, including optimal clearance and reduced toxicity.[2][4]

The Picolinic Acid Substructure

Picolinic acid (2-pyridinecarboxylic acid) is more than just an acidic functional group. Its nitrogen atom at the 2-position influences the acidity of the carboxyl group and provides an additional point for hydrogen bonding. It can also act as a bidentate chelator for metal ions, a property leveraged in certain therapeutic contexts. The combination of the morpholine ring at the 5-position creates a specific electronic and steric environment, ripe for exploration in targeted drug design.

Synthetic Strategies and Methodologies

The construction of morpholine-aryl-carboxylic acid derivatives relies on well-established and versatile synthetic transformations. The primary challenge lies in the controlled and efficient coupling of the morpholine and picolinic acid fragments.

General Approaches to Synthesis

The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of 1,2-amino alcohols or the use of photocatalytic couplings.[3][5] For the this compound core, a common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a picolinic acid derivative bearing a suitable leaving group (e.g., a halogen) at the 5-position with morpholine, often in the presence of a base and heat.

Experimental Protocol: Synthesis of Ethyl 5-Morpholinopicolinate

This protocol details a representative synthesis of a this compound ester, a key intermediate that can be hydrolyzed to the final carboxylic acid. This method is chosen for its reliability and scalability.

Objective: To synthesize Ethyl 5-Morpholinopicolinate via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

-

Ethyl 5-chloropicolinate (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-chloropicolinate (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of starting material).

-

Addition of Reagents: Add potassium carbonate (2.0 equiv) to the stirred solution. This base is crucial for scavenging the HCl byproduct of the reaction.

-

Nucleophilic Addition: Add morpholine (1.5 equiv) dropwise to the reaction mixture at room temperature. The slight excess of morpholine ensures the complete consumption of the starting material.

-

Heating: Heat the reaction mixture to 100-110 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from the inorganic salts and DMF.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ethyl 5-morpholinopicolinate by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure product.

Workflow for Synthesis and Purification

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of 5-Morpholinopicolinic Acid: A Detailed Protocol for Researchers

Introduction

5-Morpholinopicolinic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural motif, combining the picolinic acid scaffold with a morpholine moiety, makes it an attractive building block for the synthesis of novel pharmaceutical agents. The morpholine ring is a privileged structure in drug discovery, known to improve the physicochemical properties and pharmacological profiles of molecules, such as aqueous solubility and metabolic stability. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, aimed at researchers, scientists, and professionals in the field of drug development. The described method is based on a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a 5-halopicolinic acid (such as 5-bromopicolinic acid) and morpholine. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, particularly with a more activated substrate like 5-chloropicolinonitrile, followed by hydrolysis of the nitrile group. However, the Buchwald-Hartwig approach is often preferred for its milder reaction conditions and broader applicability.

Synthesis Workflow

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via a Buchwald-Hartwig amination of 5-bromopicolinic acid.

Materials and Equipment

| Reagent/Equipment | Details |

| Starting Materials | 5-Bromopicolinic acid, Morpholine |

| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Anhydrous Toluene |

| Reaction Vessel | Schlenk flask or sealed reaction vial |

| General Equipment | Magnetic stirrer with hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for column chromatography (if necessary) |

Detailed Procedure

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Under a positive flow of argon, add anhydrous toluene (5 mL) via syringe.

-

Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

Reaction:

-

Immerse the Schlenk flask in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

The crude this compound can be purified by recrystallization.[1][2]

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.[2]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the pyridine ring protons and the morpholine protons. The integration of the signals should correspond to the number of protons in the structure. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals for the picolinic acid and morpholine moieties.[3][4][5] |